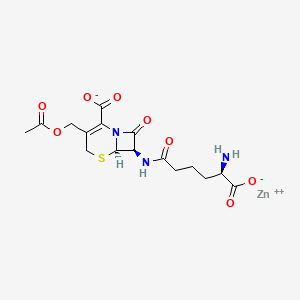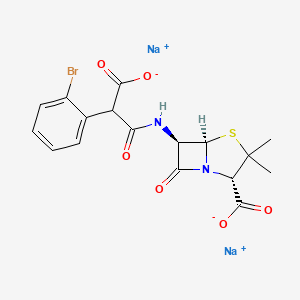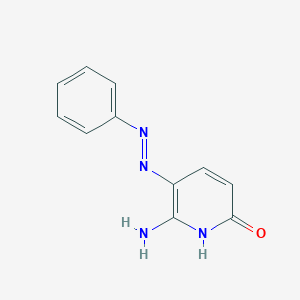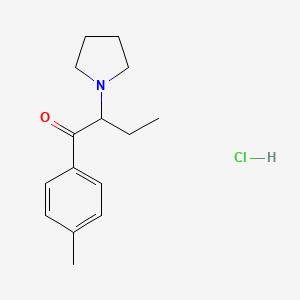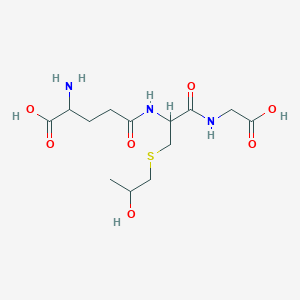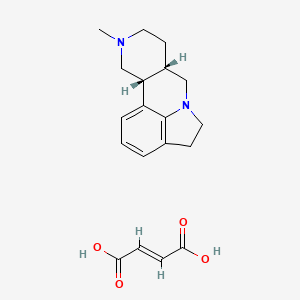
SDZ SER 082 fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SDZ-SER-082: ist eine synthetische organische Verbindung, die für ihre Rolle als gemischter Antagonist für die Serotoninrezeptoren 5-HT2B und 5-HT2C bekannt ist. Es zeigt eine gute Selektivität gegenüber anderen Serotoninrezeptorsubtypen und eine leichte Präferenz für 5-HT2C gegenüber 5-HT2B . Diese Verbindung wurde in Tierstudien umfassend eingesetzt, um die Verhaltenswirkungen verschiedener 5-HT2-Subtypen und deren Einfluss auf die Wirkungen anderer Medikamente wie Kokain zu untersuchen .
Wissenschaftliche Forschungsanwendungen
Chemistry: SDZ-SER-082 is used as a research tool to study the serotonin receptor subtypes 5-HT2B and 5-HT2C. It helps in understanding the role of these receptors in various physiological and pathological processes .
Biology: In biological research, SDZ-SER-082 is used to investigate the behavioral effects of serotonin receptor modulation. It has been employed in animal studies to explore the effects of serotonin receptor antagonism on behaviors such as fear and stress responses .
Medicine: SDZ-SER-082 has potential therapeutic applications in the treatment of nervous system diseases. It has been studied for its effects on behaviors evoked by stress and its potential role in modulating the effects of drugs like cocaine .
Industry: While its industrial applications are limited, SDZ-SER-082 is valuable in pharmaceutical research and development. It serves as a reference compound for the development of new drugs targeting serotonin receptors .
Wirkmechanismus
Safety and Hazards
Users should avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment, including safety goggles with side-shields and protective gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition .
Biochemische Analyse
Biochemical Properties
SDZ SER 082 fumarate functions primarily by interacting with 5-hydroxytryptamine receptors in the central nervous system. As a selective antagonist, it binds to the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, inhibiting their activity. This interaction prevents the binding of endogenous 5-hydroxytryptamine, thereby modulating neurotransmission and influencing various physiological processes. Additionally, this compound has been shown to inhibit gamma-aminobutyric acid transporter activity, which may contribute to its synergistic effects with gamma-aminobutyric acid .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By antagonizing 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, it influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. This compound has demonstrated anti-inflammatory properties by blocking the release of proinflammatory cytokines such as interleukin-6, tumor necrosis factor-alpha, and interleukin-8 . These effects can modulate immune responses and reduce inflammation in affected tissues.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with 5-hydroxytryptamine receptors. By binding to the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, it inhibits their activation by endogenous 5-hydroxytryptamine. This inhibition leads to downstream effects on intracellular signaling pathways, resulting in changes in gene expression and cellular function. Additionally, the compound’s ability to inhibit gamma-aminobutyric acid transporter activity may enhance gamma-aminobutyric acid-mediated neurotransmission .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively antagonizes 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors, leading to therapeutic effects such as reduced inflammation and modulation of neurotransmission. At higher doses, this compound may exhibit toxic or adverse effects, including potential disruptions in normal cellular function and increased risk of side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may involve enzymatic modifications that influence its activity and stability. Additionally, this compound’s effects on metabolic flux and metabolite levels can impact cellular processes and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, allowing for effective modulation of 5-hydroxytryptamine receptor activity. The transport and distribution of this compound are critical for its therapeutic efficacy and overall pharmacokinetic profile .
Subcellular Localization
This compound exhibits specific subcellular localization that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for the precise modulation of 5-hydroxytryptamine receptor activity and the overall cellular effects of this compound .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von SDZ-SER-082 beinhaltet die Bildung der Indolonaphthyridin-Kernstruktur. Die spezifischen Synthesewege und Reaktionsbedingungen sind im öffentlichen Bereich nicht leicht zugänglich. Der allgemeine Ansatz beinhaltet mehrstufige organische Synthese, einschließlich Cyclisierungsreaktionen zur Bildung des Indolonaphthyridin-Ringsystems .
Industrielle Produktionsmethoden: Typischerweise werden solche Verbindungen in spezialisierten Laboren unter kontrollierten Bedingungen synthetisiert, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen: SDZ-SER-082 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können eingesetzt werden, um die funktionellen Gruppen im Molekül zu modifizieren.
Substitution: Substitutionsreaktionen können an bestimmten Positionen am Indolonaphthyridin-Ringsystem auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Verschiedene Nukleophile oder Elektrophile können je nach gewünschter Substitution verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können .
Wissenschaftliche Forschungsanwendungen
Chemie: SDZ-SER-082 wird als Forschungsinstrument zur Untersuchung der Serotoninrezeptorsubtypen 5-HT2B und 5-HT2C verwendet. Es hilft, die Rolle dieser Rezeptoren bei verschiedenen physiologischen und pathologischen Prozessen zu verstehen .
Biologie: In der biologischen Forschung wird SDZ-SER-082 verwendet, um die Verhaltenswirkungen der Serotoninrezeptormodulation zu untersuchen. Es wurde in Tierstudien eingesetzt, um die Auswirkungen der Serotoninrezeptorantagonisierung auf Verhaltensweisen wie Angst- und Stressreaktionen zu untersuchen .
Medizin: SDZ-SER-082 hat potenzielle therapeutische Anwendungen bei der Behandlung von Nervensystemerkrankungen. Es wurde auf seine Auswirkungen auf durch Stress ausgelöste Verhaltensweisen und seine potenzielle Rolle bei der Modulation der Wirkungen von Medikamenten wie Kokain untersucht .
Industrie: Während seine industriellen Anwendungen begrenzt sind, ist SDZ-SER-082 in der pharmazeutischen Forschung und Entwicklung wertvoll. Es dient als Referenzverbindung für die Entwicklung neuer Medikamente, die auf Serotoninrezeptoren abzielen .
Wirkmechanismus
SDZ-SER-082 übt seine Wirkungen aus, indem es als gemischter Antagonist für die Serotoninrezeptoren 5-HT2B und 5-HT2C wirkt. Es bindet an diese Rezeptoren und hemmt ihre Aktivierung durch Serotonin, wodurch die nachgeschalteten Signalwege moduliert werden. Zu den molekularen Zielstrukturen von SDZ-SER-082 gehören die 5-HT2B- und 5-HT2C-Rezeptoren, die an verschiedenen physiologischen Prozessen wie Stimmungsregulation, Angst und Stressreaktionen beteiligt sind .
Analyse Chemischer Reaktionen
Types of Reactions: SDZ-SER-082 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the indolonaphthyridine ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
SB 206553: Ein selektiver 5-HT2C-inverser Agonist, der das Methamphetamin-Suchverhalten bei Ratten abschwächt.
Einzigartigkeit: SDZ-SER-082 ist einzigartig in seiner Fähigkeit, als gemischter Antagonist für sowohl 5-HT2B- als auch 5-HT2C-Rezeptoren zu wirken, mit einer leichten Präferenz für 5-HT2C. Diese Selektivität macht es zu einem wertvollen Werkzeug zur Untersuchung der spezifischen Rollen dieser Rezeptorsubtypen bei verschiedenen physiologischen und pathologischen Prozessen .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of SDZ SER 082 fumarate involves the conversion of 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid", "Thionyl chloride", "Dimethylformamide", "Triethylamine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Fumaric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid to the acid chloride using thionyl chloride and dimethylformamide.", "Step 2: Reaction of the acid chloride with triethylamine to form the corresponding amide.", "Step 3: Hydrolysis of the amide using hydrochloric acid to obtain the carboxylic acid.", "Step 4: Conversion of the carboxylic acid to the corresponding acid salt using sodium hydroxide.", "Step 5: Reaction of the acid salt with fumaric acid in methanol to form the fumarate salt of SDZ SER 082.", "Step 6: Isolation of the product by filtration and washing with ethyl acetate and water." ] } | |
CAS-Nummer |
141474-54-6 |
Molekularformel |
C15H20N2 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene |
InChI |
InChI=1S/C15H20N2/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16/h2-4,12,14H,5-10H2,1H3/t12-,14-/m1/s1 |
InChI-Schlüssel |
YASBOGFWAMXINH-TZMCWYRMSA-N |
Isomerische SMILES |
CN1CC[C@@H]2CN3CCC4=C3C(=CC=C4)[C@@H]2C1 |
SMILES |
CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1 |
Synonyme |
(7aR,11aS)-rel-4,5,7a,8,9,10,11,11a-Octahydro-10-methyl-7H-indolo[1,7-bc][2,6]naphthyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




